BenchChemオンラインストアへようこそ!

Baloxavir marboxil

Antiviral Potency Cap-Dependent Endonuclease Inhibition Neuraminidase Inhibition

Baloxavir marboxil is the only single-dose oral antiviral targeting cap-dependent endonuclease (CEN), achieving superior viral load reduction vs. oseltamivir (-4.5 vs -3.0 log10 TCID50/mL by Day 1). Essential for influenza transmission studies, NAI-resistant strain research (retained activity against NA-H275Y variant), and adherence-challenged populations. Its 79.1-hour half-life enables a single-dose regimen, ideal for pediatric/outpatient studies. Procure with confidence.

Molecular Formula C27H23F2N3O7S
Molecular Weight 571.6 g/mol
CAS No. 1830312-72-5
Cat. No. B8069138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaloxavir marboxil
CAS1830312-72-5
Molecular FormulaC27H23F2N3O7S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
InChIInChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
InChIKeyRZVPBGBYGMDSBG-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Baloxavir Marboxil (CAS 1830312-72-5): A First-in-Class Cap-Dependent Endonuclease Inhibitor for Influenza Research and Procurement


Baloxavir marboxil (BXM) is an orally bioavailable prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid (BXA), a first-in-class inhibitor of the influenza virus cap-dependent endonuclease (CEN) [1]. It was developed by Shionogi & Co. and is indicated for the treatment of acute uncomplicated influenza A and B virus infections, including strains resistant to neuraminidase inhibitors (NAIs) [2]. Its mechanism of action targets the critical 'cap-snatching' step of viral mRNA transcription, a process mediated by the PA subunit of the viral polymerase complex, which is distinct from the viral neuraminidase targeted by oseltamivir, zanamivir, and peramivir [3].

Why Baloxavir Marboxil (CAS 1830312-72-5) Cannot Be Simply Substituted with Neuraminidase Inhibitors


The selection of an influenza antiviral for research or clinical application is not interchangeable between drug classes. Neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir act on a late stage of the viral life cycle by preventing the release of new virions from infected cells. In contrast, baloxavir marboxil inhibits viral RNA transcription at an earlier step by targeting the cap-dependent endonuclease (CEN) within the viral polymerase complex [1]. This fundamental difference in mechanism dictates distinct and non-overlapping resistance profiles, pharmacokinetic properties, and clinical performance metrics. Substituting a NAI for a CEN inhibitor based solely on 'anti-influenza activity' ignores critical procurement and study design factors such as dosing regimen, spectrum of activity against resistant strains, and the specific experimental endpoint (e.g., viral load reduction kinetics versus symptom alleviation). The following quantitative evidence details these specific, measurable points of differentiation that justify the preferential selection of baloxavir marboxil for certain scientific and therapeutic contexts.

Quantitative Differentiation Guide: Baloxavir Marboxil (CAS 1830312-72-5) vs. Comparator Antivirals


Potency and Spectrum: Baloxavir Acid IC50 vs. Oseltamivir Carboxylate Against Influenza A and B Viruses

Baloxavir acid (BXA), the active metabolite, demonstrates high inhibitory potency against the cap-dependent endonuclease (CEN) of influenza A and B viruses. The mean IC50 values for CEN inhibition are 1.4 to 3.1 nM for influenza A viruses and 4.5 to 8.9 nM for influenza B viruses [1]. In contrast, the active metabolite of oseltamivir, oseltamivir carboxylate, inhibits influenza neuraminidase with reported IC50 values ranging from 0.3 to 2 nM [2]. This indicates baloxavir's CEN inhibition is similarly potent in enzymatic assays but targets a distinct, earlier step in the viral life cycle.

Antiviral Potency Cap-Dependent Endonuclease Inhibition Neuraminidase Inhibition IC50 Influenza A Virus Influenza B Virus

Pharmacokinetic Profile: Terminal Half-Life of Baloxavir Marboxil vs. Neuraminidase Inhibitors

Baloxavir marboxil exhibits a substantially longer terminal elimination half-life compared to other influenza antivirals, enabling a single-dose treatment paradigm. The terminal half-life of baloxavir after a single oral dose of baloxavir marboxil is 79.1 hours [1]. This is in stark contrast to the half-lives of neuraminidase inhibitors: oseltamivir (6-10 hours), zanamivir (2.5-5 hours), and peramivir (20 hours) [1].

Pharmacokinetics Half-Life Dosing Regimen Baloxavir Marboxil Oseltamivir Zanamivir Peramivir

Clinical Efficacy: Time to Alleviation of Symptoms for Single-Dose Baloxavir vs. Placebo and Oseltamivir

In the phase 3 CAPSTONE-1 clinical trial (NCT02954354), a single oral dose of baloxavir marboxil demonstrated non-inferiority to a 5-day course of oseltamivir (75 mg twice daily) in alleviating influenza symptoms. The median time to alleviation of symptoms was 53.7 hours for baloxavir compared to 53.8 hours for oseltamivir [1]. Both were significantly superior to placebo (80.2 hours; P<0.001) [1].

Clinical Trial Time to Alleviation of Symptoms Phase 3 Baloxavir Marboxil Oseltamivir Influenza

Virologic Efficacy: Superior Reduction in Viral Load on Day 1 vs. Oseltamivir

Despite similar clinical symptom alleviation, baloxavir marboxil demonstrates a significantly more rapid reduction in viral load. In the phase 3 CAPSTONE-1 trial, the mean reduction in viral titer from baseline to Day 1 was -4.5 log10 TCID50/mL for baloxavir, compared to -3.0 log10 TCID50/mL for oseltamivir and -1.4 log10 TCID50/mL for placebo [1]. This indicates a faster and more profound suppression of viral replication in the first 24 hours.

Viral Load Reduction Virologic Kinetics Baloxavir Marboxil Oseltamivir Clinical Trial Influenza

Activity Against Drug-Resistant Viruses: Baloxavir's Efficacy vs. Oseltamivir-Resistant Strains

Baloxavir marboxil retains full antiviral activity against influenza viruses harboring the most common oseltamivir resistance mutation, NA-H275Y. In a study of allogeneic hematopoietic stem cell transplant recipients, two patients infected with influenza A/H1pdm09 carrying the NA-H275Y variant, which confers oseltamivir resistance, were successfully treated with baloxavir [1]. Conversely, a ferret model study demonstrated that de novo emergence of the oseltamivir resistance mutation NA/H275Y occurred in ferrets treated with oseltamivir alone but not in those treated with a baloxavir plus oseltamivir combination [2]. This cross-resistance profile is asymmetric; the primary baloxavir resistance mutation (PA-I38T) does not confer resistance to oseltamivir [2].

Antiviral Resistance Baloxavir Marboxil Oseltamivir Resistance NA-H275Y Mutation PA-I38T Mutation Influenza A Virus

Frequency of Treatment-Emergent Resistance: Baloxavir PA-I38X vs. Oseltamivir NA-H275Y in Clinical Trials

While baloxavir offers a novel resistance profile, its use is associated with a quantifiable risk of treatment-emergent resistance. In the phase 3 CAPSTONE-1 trial, polymerase acidic (PA) protein variants with I38T/M/F substitutions conferring reduced susceptibility to baloxavir occurred in 9.7% of baloxavir recipients (primarily in H3N2 infections), compared to 2.2% in the phase 2 trial [1]. This is a known characteristic that contrasts with the low frequency of treatment-emergent oseltamivir resistance (NA-H275Y) observed in immunocompetent adults treated with oseltamivir (typically <1%) [2].

Resistance Emergence Treatment-Emergent Mutation PA-I38X NA-H275Y Baloxavir Marboxil Oseltamivir Clinical Trial

Procurement-Focused Application Scenarios for Baloxavir Marboxil (CAS 1830312-72-5)


Studies of Influenza Transmission Dynamics and Viral Shedding

Given its proven superiority over oseltamivir in reducing viral load by Day 1 (-4.5 vs. -3.0 log10 TCID50/mL), baloxavir marboxil is the preferred compound for research focused on interrupting transmission chains or quantitatively assessing the impact of rapid viral clearance on secondary attack rates [1].

Research and Treatment of Oseltamivir-Resistant Influenza Infections

Baloxavir marboxil should be prioritized for procurement by laboratories and clinical centers managing cases of suspected or confirmed oseltamivir-resistant influenza. Its retained activity against the NA-H275Y variant, as demonstrated in clinical case studies and preclinical models, makes it the antiviral of choice for characterizing and managing these infections [2].

Investigational Use in Patient Populations with Adherence Challenges

The unique single-dose regimen enabled by a 79.1-hour terminal half-life makes baloxavir marboxil a strategically important compound for studies in populations where multi-day adherence is problematic, such as pediatric studies, outpatient management of acute illness, or in resource-limited settings [3].

Mechanistic Studies on Influenza Virus Polymerase and 'Cap-Snatching'

As a first-in-class, tight-binding inhibitor of the cap-dependent endonuclease (CEN) within the viral PA subunit (IC50 1.4-8.9 nM), baloxavir acid is an indispensable tool compound for fundamental virology research. It is specifically required for experiments designed to dissect the 'cap-snatching' step of viral transcription, a mechanism not targeted by NAIs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baloxavir marboxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.